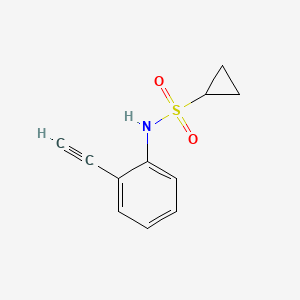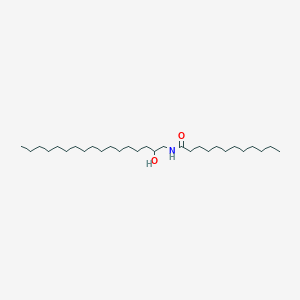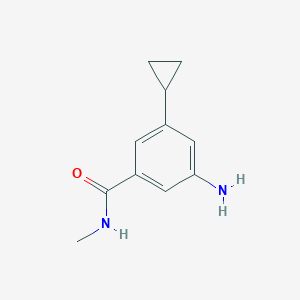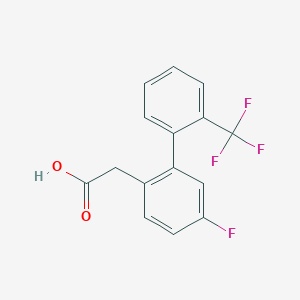
2'-Deoxy-2'-fluoro-5-methylcytidine 5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate is a synthetic nucleoside analog It is structurally similar to cytidine but has modifications that enhance its stability and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the deoxyribose sugar.
Methylation: Addition of a methyl group at the 5 position of the cytidine base.
Phosphorylation: Conversion of the nucleoside to its triphosphate form through a series of phosphorylation reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required standards for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the triphosphate moiety.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and modified nucleosides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the development of molecular probes.
Medicine: Investigated for its antiviral properties, particularly against hepatitis C virus, and its potential as an anticancer agent by inhibiting DNA methyltransferases.
Industry: Utilized in the production of diagnostic reagents and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate involves its incorporation into DNA or RNA, where it acts as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes, such as RNA-dependent RNA polymerase in viruses and DNA methyltransferases in cancer cells, disrupting their normal function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with antiviral properties.
5-Fluoro-2’-deoxycytidine: A DNA methyltransferase inhibitor used in cancer therapy.
5-Methyl-2’-deoxycytidine: A cytidine analog used in epigenetic studies.
Uniqueness
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate is unique due to its combined modifications at the 2’ and 5 positions, which enhance its stability and biological activity. This makes it particularly effective in inhibiting specific enzymes and pathways involved in viral replication and cancer cell proliferation, offering potential advantages over other similar compounds in therapeutic applications.
Eigenschaften
Molekularformel |
C10H17FN3O13P3 |
|---|---|
Molekulargewicht |
499.17 g/mol |
IUPAC-Name |
[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17FN3O13P3/c1-4-2-14(10(16)13-8(4)12)9-6(11)7(15)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,15H,3H2,1H3,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19) |
InChI-Schlüssel |
ZGJOFWKMPGJMDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)

![1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester](/img/structure/B12067689.png)








